3-(5-phenylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide
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Description
3-(5-phenylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the furan-thiazole family, which is known for its diverse biological activities.
Scientific Research Applications
Antimicrobial and Cytotoxic Activities
Research has indicated that derivatives of 3-(5-phenylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide have been synthesized and evaluated for their antimicrobial activity. Among these derivatives, certain compounds demonstrated significant antibacterial and anticandidal effects against various strains, including C. parapsilosis and C. glabrata. Additionally, their cytotoxic activity was tested against different human leukemia cells, with some compounds showing high cytotoxicity, indicating potential applications in cancer research (Dawbaa et al., 2021).
Urease Inhibition and Reduced Cytotoxicity
A novel series of bi-heterocyclic propanamides related to 3-(5-phenylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide demonstrated promising urease inhibitory potential. This activity is significant for potential therapeutic applications, as urease is a critical enzyme in various bacterial infections and conditions. These compounds were also found to be less cytotoxic, which is advantageous for therapeutic uses (Abbasi et al., 2020).
Psychotropic, Anti-inflammatory, and Antimicrobial Properties
Certain derivatives of this compound were found to have marked psychotropic action in vivo, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some antimicrobial action. This suggests potential applications in the development of treatments for neurological disorders, inflammation, and certain types of cancer (Zablotskaya et al., 2013).
properties
IUPAC Name |
3-(5-phenylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15(18-16-17-10-11-21-16)9-7-13-6-8-14(20-13)12-4-2-1-3-5-12/h1-6,8,10-11H,7,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKSLZLAEACEMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-phenylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide |
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